molecular formula C9H11NO5S B15306986 2-Ethoxy-5-sulfamoylbenzoic acid

2-Ethoxy-5-sulfamoylbenzoic acid

Cat. No.: B15306986
M. Wt: 245.25 g/mol
InChI Key: QCZKAAXFXIEPEB-UHFFFAOYSA-N
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Description

2-Ethoxy-5-sulfamoylbenzoic acid is a benzoic acid derivative featuring an ethoxy group at the ortho (C2) position and a sulfamoyl group at the para (C5) position. The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (sulfamoyl) substituents, influencing its physicochemical properties, such as acidity, solubility, and reactivity. Potential applications include pharmaceutical intermediates, particularly in synthesizing dopamine antagonists like Sulpiride, where structurally similar benzoic acid derivatives are utilized .

Properties

Molecular Formula

C9H11NO5S

Molecular Weight

245.25 g/mol

IUPAC Name

2-ethoxy-5-sulfamoylbenzoic acid

InChI

InChI=1S/C9H11NO5S/c1-2-15-8-4-3-6(16(10,13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)(H2,10,13,14)

InChI Key

QCZKAAXFXIEPEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-sulfamoylbenzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of 2-Ethoxy-5-sulfamoylbenzoic acid may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-5-sulfamoylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfamoyl group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.

Major Products:

    Oxidation: Products include 2-ethoxy-5-sulfamoylbenzoic acid derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Products include 2-ethoxy-5-aminobenzoic acid.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-5-sulfamoylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit enzymes involved in folate metabolism, which is crucial for the synthesis of nucleic acids in bacteria . This inhibition disrupts bacterial growth and replication, making it a potential antibacterial agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Ethoxy-5-sulfamoylbenzoic acid with key structural analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) pKa (Predicted/Experimental) Key Properties
2-Ethoxy-5-sulfamoylbenzoic acid -C2: Ethoxy
-C5: Sulfamoyl
C₉H₁₁NO₅S 257.25 ~3.8 (Predicted) Moderate solubility in polar solvents; electron-withdrawing sulfamoyl enhances acidity.
2-Methoxy-5-sulfamoylbenzoic acid -C2: Methoxy
-C5: Sulfamoyl
C₈H₉NO₅S 231.23 ~3.9 (Predicted) Higher solubility in water than ethoxy analog due to smaller methoxy group .
5-[2-Hydroxyethyl(methyl)sulfamoyl]-2-methoxybenzoic acid -C2: Methoxy
-C5: N-(2-hydroxyethyl)-N-methylsulfamoyl
C₁₁H₁₅NO₆S 289.30 3.65 (Predicted) Increased hydrophilicity from hydroxyethyl group; lower melting point .
2-(2-Ethoxy-2-oxoacetamido)benzoic acid -C2: 2-Ethoxy-2-oxoacetamido C₁₁H₁₁NO₆ 265.21 Not reported Crystallographic studies reveal strong hydrogen bonding networks .

Physicochemical Properties

  • Acidity : The sulfamoyl group lowers the pKa of benzoic acid (typically ~4.2) to ~3.8–3.9 in sulfamoyl derivatives. Substitutions like hydroxyethyl further reduce pKa (e.g., 3.65) due to enhanced electron withdrawal .
  • Solubility : Ethoxy groups reduce aqueous solubility compared to methoxy analogs. For example, 2-methoxy derivatives exhibit higher solubility in polar solvents than their ethoxy counterparts . Hydrophilic substituents (e.g., hydroxyethyl in CHEMBRDG-BB 6632678) improve solubility .
  • Thermal Stability : Crystallographic data for 2-(2-Ethoxy-2-oxoacetamido)benzoic acid indicates robust hydrogen bonding, suggesting higher melting points compared to sulfamoyl analogs .

Research Findings and Trends

Substituent Effects: Methoxy vs. Sulfamoyl vs. Sulfonyl: Sulfamoyl groups (NH₂SO₂-) exhibit stronger hydrogen-bonding capacity than sulfonyl (SO₂), influencing crystal packing and bioavailability .

Biological Activity :

  • Hydroxyethyl-substituted sulfamoyl derivatives (e.g., CHEMBRDG-BB 6632678) show promise in targeting neurological disorders due to balanced solubility and permeability .

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